molecular formula C16H20N4O3S B11624397 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

Cat. No.: B11624397
M. Wt: 348.4 g/mol
InChI Key: CXMLYFBILSRFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide (CAS: 432500-50-0) is a sulfonamide derivative with a branched pentanamide chain and a pyrimidine sulfamoyl group. Its molecular formula is C₁₅H₁₉N₃O₃S₂ (MW: 353.46 g/mol) . Structurally, it features a methyl substituent on the pentanamide backbone and a pyrimidin-2-ylsulfamoyl moiety attached to the phenyl ring. The compound is synthesized via methods analogous to other N4-acylated sulfonamides, such as N4-valeroylsulfadiazine (compound 22) , involving sulfonylation followed by acylation.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

InChI

InChI=1S/C16H20N4O3S/c1-3-5-12(2)15(21)19-13-6-8-14(9-7-13)24(22,23)20-16-17-10-4-11-18-16/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,17,18,20)

InChI Key

CXMLYFBILSRFOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-methylpentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloroethane at low temperatures (0°C) to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that it exhibits inhibitory effects on various cancer cell lines, notably through mechanisms involving the inhibition of receptor tyrosine kinases (RTKs) and vascular endothelial growth factor receptor (VEGFR) pathways.

Case Study: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer therapy.

Anti-inflammatory Activity

Research indicates that 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide may possess anti-inflammatory properties. In vitro studies have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests a promising anti-inflammatory profile, making it a candidate for further exploration in inflammatory disease treatments.

Biochemical Research

The compound has been utilized as a building block in the synthesis of more complex molecules. Its unique functional groups allow for specific interactions with biological targets, which can be beneficial in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a class of N4-acylated sulfonamides, where structural modifications influence physicochemical and spectroscopic properties. Key analogs include:

Compound Name (CAS/ID) Substituents on Pyrimidine/Other Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Bands (cm⁻¹) References
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide (432500-50-0) Pyrimidin-2-yl, methyl-pentanamide C₁₅H₁₉N₃O₃S₂ 353.46 Not reported Not reported
N4-Valeroylsulfadiazine (22) Pyrimidin-2-yl (no methyl) C₁₆H₂₀N₄O₃S 348.42 218–219 (lit: 222–223) 1685 (CONH), 1164 (SO₂NH)
N4-Valeroylsulfathiazole (23) Thiazol-2-yl C₁₅H₁₈N₄O₃S₂ 366.46 220–221 (lit: 212–213) 1667 (CO), 1141 (SO₂NH)
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide (104246-34-6) Pyrimidin-2-yl, chloro-propanamide C₁₃H₁₃ClN₄O₃S 340.79 Not reported Not reported
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide (313529-52-1) 4,6-dimethylpyrimidin-2-yl, pivalamide C₁₈H₂₃N₄O₃S 375.47 Not reported Not reported

Key Observations:

Impact of Heterocyclic Substituents: The pyrimidin-2-yl group in the target compound contrasts with thiazol-2-yl in N4-valeroylsulfathiazole (23). Thiazole derivatives exhibit distinct IR profiles (e.g., 1141 cm⁻¹ for SO₂NH vs. 1164 cm⁻¹ in pyrimidine analogs), suggesting differences in hydrogen bonding .

Amide Chain Modifications :

  • The methyl branch in the target compound’s pentanamide chain may improve metabolic stability compared to linear chains (e.g., valeroylsulfadiazine) .
  • Chloro-substitution in 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide introduces electron-withdrawing effects, lowering pKa (predicted: 6.13) and altering solubility .

Thiazole analogs (23) show higher mp (220–221°C) than pyrimidine derivatives, possibly due to stronger intermolecular interactions (e.g., π-π stacking) .

Molecular Surface Properties: Connolly parameters (e.g., accessible area: 566 Ų, excluded volume: 308 ų) for related compounds suggest that bulkier substituents (e.g., 4,6-dimethylpyrimidine) may reduce solubility but enhance target binding.

Biological Activity

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, and it has a molecular weight of 348.42 g/mol. This article reviews its biological activity, synthesizing data from various studies to highlight its efficacy and mechanisms of action.

PropertyValue
Molecular FormulaC16H20N4O3S
Molecular Weight348.42 g/mol
CAS Number505088-27-7
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. For instance, derivatives of this compound have shown effectiveness against:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Candida species

The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.21 μM, indicating potent activity .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve the inhibition of key bacterial enzymes such as MurD and DNA gyrase. Molecular docking studies suggest that the compound forms multiple hydrogen bonds with critical residues in the active sites of these enzymes, disrupting their function and leading to bacterial cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study screened several compounds for their antibacterial activity, revealing that this compound showed a notable inhibitory effect against both Gram-positive and Gram-negative bacteria.
    • The study utilized an MTT assay to assess cytotoxicity on human cell lines, indicating a favorable safety profile alongside its antibacterial properties .
  • Molecular Docking Analysis :
    • Computational studies have provided insights into the binding interactions of the compound with target enzymes. The binding energies calculated are comparable to established antibiotics like ciprofloxacin, suggesting a similar or enhanced efficacy in inhibiting bacterial growth .

Pharmacokinetic Properties

Pharmacokinetic evaluations indicate that compounds similar to this compound adhere to Lipinski's Rule of Five, suggesting good oral bioavailability and absorption characteristics. The predicted log P values indicate suitable lipophilicity for membrane permeability, while the absence of P-glycoprotein substrates suggests minimal drug excretion concerns .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide?

Answer:
The synthesis typically involves multi-step reactions, starting with sulfonamide formation followed by amide coupling. Key steps include:

  • Sulfamoyl linkage : Reacting 4-aminophenyl sulfonamide with pyrimidin-2-amine under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF or THF .
  • Amide coupling : Using 2-methylpentanoyl chloride with the sulfamoyl intermediate via EDC/HOBt-mediated coupling to ensure regioselectivity and minimize side reactions .
  • Optimization : Reaction temperature (25–30°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >60% .

Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>99%) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • FTIR : Confirm amide (C=O stretch at ~1669 cm⁻¹) and sulfonamide (SO₂NH at ~1151 cm⁻¹) functional groups .
  • NMR : Use 1H^1H NMR (δ 7.5–8.1 ppm for aromatic protons) and 13C^{13}C NMR (δ ~168 ppm for amide carbonyl) to verify substituent positions .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 436–493) to confirm molecular weight .

Cross-validation : Compare experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Replace pyrimidin-2-yl with thiazol-2-yl or isoxazol-3-yl to assess sulfamoyl group specificity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to evaluate solubility and bioactivity .
  • Biological assays : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays (e.g., GPCRs) to correlate structural changes with activity .

Data interpretation : Use multivariate analysis to identify key substituents contributing to potency (e.g., Hammett plots for electronic effects) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Discrepancy sources : Polymorphism (e.g., crystal packing affecting NMR shifts) or solvent effects (e.g., DMSO vs. CDCl₃) .
  • Resolution strategies :
    • Perform variable-temperature NMR to identify dynamic effects .
    • Use X-ray crystallography to confirm solid-state structure .
    • Compare experimental IR with computed spectra (e.g., Gaussian 16) .

Example : A 2 ppm 1H^1H NMR shift in aromatic protons may arise from π-stacking interactions, resolved via NOESY .

Basic: What are the reactivity patterns of this compound under different conditions?

Answer:

  • Oxidation : The pentanamide chain undergoes oxidation with KMnO₄ to yield carboxylic acid derivatives .
  • Reduction : NaBH₄ reduces sulfonamide to sulfonamidine, altering hydrogen-bonding capacity .
  • Substitution : Halogenation (e.g., Br₂/Fe) at the phenyl ring introduces electrophilic sites for further functionalization .

Reaction monitoring : Track via LC-MS to detect intermediates and optimize reaction times .

Advanced: How to employ computational modeling for target prediction?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets like EGFR or COX-2, focusing on sulfamoyl-amide interactions .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to identify critical binding residues .
  • QSAR models : Train regression models with descriptors (e.g., logP, polar surface area) to predict bioavailability .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Advanced: How to evaluate stability and degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • Analytical methods : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed amide or sulfonamide cleavage) .
  • Mechanistic insights : DFT calculations (e.g., B3LYP/6-31G*) identify hydrolysis-prone sites (e.g., amide vs. sulfonamide bonds) .

Outcome : Stability data guide formulation strategies (e.g., lyophilization for labile compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.